

# In-Depth Technical Guide: ABT-072 Potassium Trihydrate (CAS Number: 1132940-31-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] Developed as a direct-acting antiviral (DAA), ABT-072 was identified as a promising candidate for the treatment of HCV infection, particularly genotype 1.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols related to **ABT-072 potassium trihydrate**.

## **Chemical and Physical Properties**

**ABT-072 potassium trihydrate** is the potassium salt of the active free base, supplied as a trihydrate.



| Property          | Value                                                                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1132940-31-8                                                                                                                                                       |
| Molecular Formula | C24H26KN3O5S·3H2O                                                                                                                                                  |
| Molecular Weight  | 561.70 g/mol                                                                                                                                                       |
| IUPAC Name        | Potassium;3-[3-(tert-butyl)-4-methoxy-5-[(E)-2-<br>[4-<br>(methylsulfonamido)phenyl]ethenyl]phenyl]-2,6-<br>dioxo-1,2,3,6-tetrahydropyrimidin-1-<br>ide;trihydrate |
| Physical Form     | Solid                                                                                                                                                              |

## **Mechanism of Action**

ABT-072 is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that act as chain terminators after incorporation into the nascent RNA strand, ABT-072 binds to an allosteric site on the enzyme, inducing a conformational change that renders the polymerase inactive.[3] This allosteric inhibition prevents the enzyme from catalyzing the synthesis of new viral RNA, thereby halting viral replication.[3]

## **HCV NS5B Polymerase Signaling Pathway**

The HCV NS5B polymerase is a key component of the viral replication complex. Its primary function is to replicate the viral RNA genome. Inhibition of this enzyme effectively stops the viral life cycle.



Click to download full resolution via product page

Mechanism of Action of ABT-072.



## **Preclinical Pharmacokinetics**

Preclinical studies in various animal models were conducted to evaluate the pharmacokinetic profile of ABT-072. While specific data tables from these studies are not publicly available, reports indicate that ABT-072 exhibited improved pharmacokinetic properties compared to its predecessors, including enhanced permeability and solubility. These improvements supported its advancement into clinical development.

## **Clinical Studies**

ABT-072 has been evaluated in several clinical trials, both as a monotherapy and in combination with other direct-acting antivirals.

## Phase 2a Combination Therapy Trial (NCT01221298)

A key study evaluated the safety, tolerability, and efficacy of ABT-072 in combination with the HCV NS3/4A protease inhibitor ABT-450 (with ritonavir, ABT-450/r) and ribavirin in treatment-naïve patients with HCV genotype 1.

#### Study Design:

- Participants: Treatment-naïve, non-cirrhotic patients with HCV genotype 1.
- Intervention: ABT-072 (400 mg once daily) + ABT-450/r (150/100 mg once daily) + weight-based ribavirin.
- Duration: 12 weeks.

#### Key Efficacy Results:

| Outcome                                                             | Result                        |
|---------------------------------------------------------------------|-------------------------------|
| Sustained Virologic Response at 24 weeks post-<br>treatment (SVR24) | 90.9% (10 out of 11 patients) |
| HCV RNA <25 IU/mL at end of treatment                               | 100% (11 out of 11 patients)  |



Safety and Tolerability: The combination regimen was generally well-tolerated. No serious adverse events were reported, and no patients discontinued treatment due to adverse events. The most common adverse events were headache, fatigue, and nausea.

## Experimental Protocols HCV Genotype 1b Subgenomic Replicon Assay

This in vitro assay is crucial for evaluating the antiviral activity of compounds like ABT-072 against HCV replication.

Objective: To determine the concentration of ABT-072 required to inhibit 50% of HCV RNA replication (EC₅₀) in a cell-based model.

#### Methodology:

- Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV genotype 1b replicon are cultured in appropriate media. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
- Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of ABT-072.
- Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and reporter gene expression.
- Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.
- Data Analysis: The luciferase signals are plotted against the drug concentrations, and the EC<sub>50</sub> value is calculated using a dose-response curve fitting model.





Click to download full resolution via product page

HCV Replicon Assay Workflow.

## **Biphasic Dissolution-Partition Assay**

This in vitro method was used to characterize the dissolution and precipitation kinetics of ABT-072 formulations, which is particularly important for a compound with low aqueous solubility.

Objective: To simulate the in vivo dissolution and absorption of ABT-072 and to differentiate between various formulations.

Methodology:



- Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2) is used with a twophase system.
- Media: The dissolution vessel contains an aqueous phase simulating gastric or intestinal fluid (e.g., pH 1.2 or 6.8 buffer) and an immiscible organic phase (e.g., octanol) that mimics the lipophilic environment of the gut wall.
- Procedure: a. The ABT-072 formulation is introduced into the aqueous phase. b. The
  apparatus is run at a specified speed and temperature (e.g., 50 rpm, 37 °C). c. Samples are
  taken from both the aqueous and organic phases at predetermined time points.
- Analysis: The concentration of ABT-072 in each phase is determined by a suitable analytical method (e.g., HPLC).
- Data Interpretation: The rate and extent of drug dissolution in the aqueous phase and its subsequent partitioning into the organic phase provide insights into the formulation's potential in vivo performance.



Click to download full resolution via product page

Biphasic Dissolution-Partition Assay.

## Conclusion

ABT-072 potassium trihydrate is a potent non-nucleoside inhibitor of HCV NS5B polymerase that demonstrated promising antiviral activity and a favorable safety profile in clinical trials. Its development highlights the success of targeting allosteric sites on viral enzymes as a therapeutic strategy. The experimental protocols detailed in this guide, such as the HCV replicon assay and the biphasic dissolution test, are critical tools for the evaluation of antiviral compounds and their formulations. This comprehensive technical overview provides valuable information for researchers and drug development professionals working in the field of antiviral therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: ABT-072 Potassium Trihydrate (CAS Number: 1132940-31-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319506#abt-072-potassium-trihydrate-cas-number-1132940-31-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com